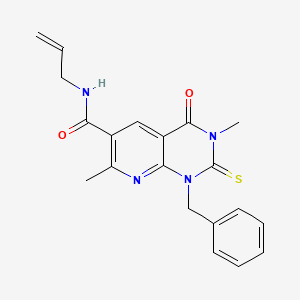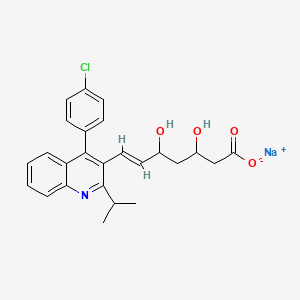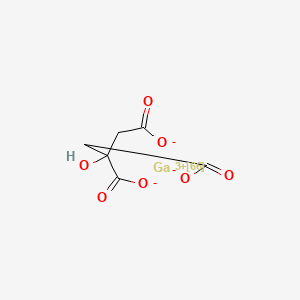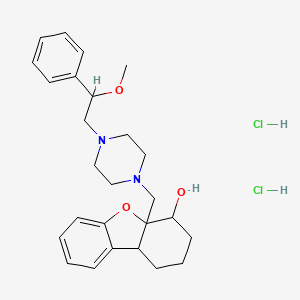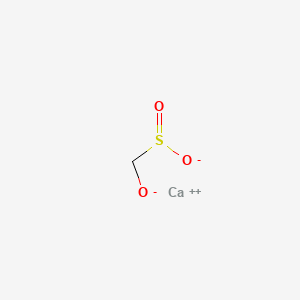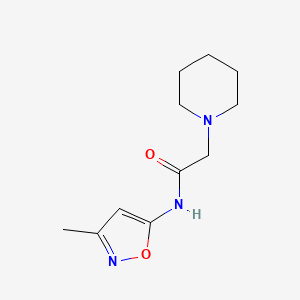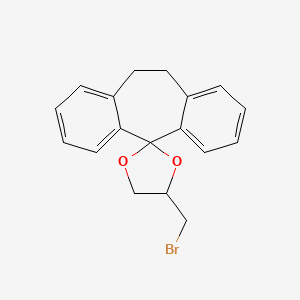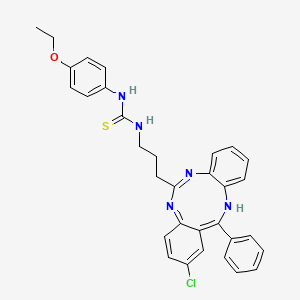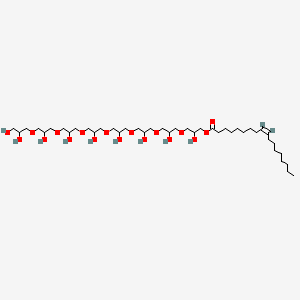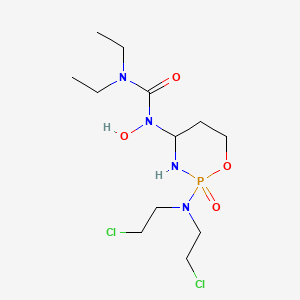
2-Glyceryl capryl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Glyceryl capryl ether typically involves the etherification of glycerol with fatty alcohols. One common method is the direct condensation of glycerol with decanol using homogeneous acid catalysts . The reaction conditions often include elevated temperatures (120-150°C) and pressures (14-18 bar) to facilitate the formation of the ether bond . Industrial production methods may also involve the use of solid acid catalysts to improve the efficiency and selectivity of the reaction .
Analyse Des Réactions Chimiques
2-Glyceryl capryl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of glyceryl capryl ether derivatives with different functional groups.
Reduction: Reduction reactions can modify the ether linkage, potentially forming different glyceryl ethers.
Substitution: The ether bond can be cleaved using strong acids, leading to the formation of glycerol and the corresponding alcohol.
Common reagents used in these reactions include lithium aluminum hydride (for reduction) and boron trifluoride etherate (for ether cleavage) . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Glyceryl capryl ether has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Glyceryl capryl ether involves its interaction with lipid bilayers in cell membranes. It increases the fluidity of the lipid bilayer, enhancing the permeability of the membrane . This property makes it useful as a penetration enhancer in topical formulations. Additionally, it can interact with keratin filaments in corneocytes, further aiding in its skin conditioning effects .
Comparaison Avec Des Composés Similaires
2-Glyceryl capryl ether can be compared with other alkyl glyceryl ethers, such as:
- Ethylhexylglycerin
- Caprylyl glyceryl ether
- Cetyl glyceryl ether (Chimyl alcohol)
- Batyl alcohol
- Glyceryl allyl ether
- Glyceryl lauryl ether
- Isodecyl glyceryl ether
- Isostearyl glyceryl ether
- Oleyl glyceryl ether
What sets this compound apart is its specific alkyl chain length and degree of unsaturation, which influence its surfactant properties and its effectiveness as a skin conditioning agent .
Propriétés
Numéro CAS |
17174-65-1 |
|---|---|
Formule moléculaire |
C13H28O3 |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
2-decoxypropane-1,3-diol |
InChI |
InChI=1S/C13H28O3/c1-2-3-4-5-6-7-8-9-10-16-13(11-14)12-15/h13-15H,2-12H2,1H3 |
Clé InChI |
PNEISLXOVRTHDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


